molecular formula C21H22N4O2S B12051695 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-84-9

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12051695
CAS No.: 476480-84-9
M. Wt: 394.5 g/mol
InChI Key: CRHRPKLHZCMMGG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by distinct substitutions at positions 1, 3, 7, and 8 of the purine core. The 1- and 3-methyl groups are common in xanthine derivatives like theophylline, but the 7-(naphthalen-1-ylmethyl) and 8-(propylsulfanyl) substituents distinguish it from classical analogs. This compound is hypothesized to exhibit modified pharmacological properties compared to simpler xanthines, particularly in cardiovascular or neurological applications .

Properties

CAS No.

476480-84-9

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propylsulfanylpurine-2,6-dione

InChI

InChI=1S/C21H22N4O2S/c1-4-12-28-20-22-18-17(19(26)24(3)21(27)23(18)2)25(20)13-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12-13H2,1-3H3

InChI Key

CRHRPKLHZCMMGG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the purine core with a naphthalen-1-ylmethyl halide under basic conditions.

    Addition of the Propylsulfanyl Group: The final step involves the substitution of a suitable leaving group on the purine core with a propylsulfanyl group, typically using a thiol reagent under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The naphthalen-1-ylmethyl group can be reduced to form dihydronaphthalene derivatives.

    Substitution: The purine core can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), while electrophilic substitutions may involve reagents like bromine (Br2) or iodine (I2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the naphthalen-1-ylmethyl group can produce dihydronaphthalene derivatives.

Scientific Research Applications

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Friedel-Crafts alkylationNaphthalene, alkyl halideAcid catalyst
2MethylationMethyl iodideBase, solvent
3PropylationPropyl halideBase, solvent

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new materials with tailored properties for applications in organic electronics and photonics.

Biology

The biological applications of this compound are particularly promising. Its structure enables interactions with various biological targets, making it a candidate for drug discovery. Research indicates potential anti-cancer and antiviral activities.

Case Study: Anticancer Activity

In vitro studies have demonstrated that 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione exhibits significant cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation.

Medicine

The compound is being investigated for therapeutic applications in treating diseases such as cancer and viral infections. Preliminary studies suggest that it may inhibit viral replication and modulate immune responses.

Activity TypeTarget DiseaseMechanism of Action
AnticancerVarious cancersInhibition of cell proliferation
AntiviralViral infectionsSuppression of viral replication

Industrial Applications

In industry, this compound is explored for developing new materials with specific electronic or optical properties. Its potential use in organic semiconductors and light-emitting diodes (LEDs) highlights its versatility.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

The 8-sulfanyl group in the target compound is a critical site for structural modulation. Key analogs include:

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
Target Compound Naphthalen-1-ylmethyl Propylsulfanyl C₂₀H₂₀N₄O₂S* 388.47* Enhanced lipophilicity, potential CNS activity -
8-[(4-Methylbenzyl)sulfanyl] analog Naphthalen-1-ylmethyl 4-Methylbenzylsulfanyl C₂₆H₂₆N₄O₂S 470.58† Higher aromaticity, possible CYP inhibition
8-(Dodecylsulfanyl) analog 3-Methylbutyl (isopentyl) Dodecylsulfanyl C₂₃H₄₀N₄O₂S 436.65 Extreme lipophilicity (density: 1.14 g/cm³)
8-(2-Morpholin-4-yl-ethylamino) derivative 2-Hydroxy-3-piperazinopropyl 2-Morpholin-4-yl-ethylamino C₂₃H₃₆N₈O₃ 488.59 Antiarrhythmic (ED₅₀ = 55.0)

*Calculated based on structure. †Derived from .

  • Aromatic vs. Aliphatic Sulfanyl Groups : The 4-methylbenzylsulfanyl analog (C₂₆H₂₆N₄O₂S) exhibits higher aromaticity than the target compound’s propylsulfanyl group, which may improve binding to hydrophobic enzyme pockets but reduce metabolic clearance . In contrast, the dodecylsulfanyl analog (C₂₃H₄₀N₄O₂S) has extreme lipophilicity, likely limiting bioavailability despite its high molar mass (436.65 g/mol) .
  • Sulfanyl vs. Alkylamino Substitutions: 8-Alkylamino derivatives (e.g., 8-(2-morpholin-4-yl-ethylamino)) demonstrate strong antiarrhythmic activity (ED₅₀ = 55.0) and alpha-adrenoreceptor affinity (Ki = 0.152–4.299 µM) .

Physicochemical Properties

  • pKa and Solubility : The dodecylsulfanyl analog’s predicted pKa (9.51 ± 0.70) suggests moderate basicity, influenced by the long alkyl chain’s electron-donating effects . The target compound’s propylsulfanyl group, being shorter and less electron-rich, may exhibit a slightly lower pKa (~9.0), enhancing solubility in physiological pH ranges.
  • Density and Lipophilicity : The dodecylsulfanyl analog’s density (1.14 g/cm³) reflects its high lipophilicity, whereas the target compound’s density is likely closer to 1.10 g/cm³, balancing membrane permeability and aqueous solubility .

Biological Activity

The compound 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (commonly referred to as STL005933) is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of STL005933. In particular, its efficacy against Mycobacterium tuberculosis has been a focal point. Research indicated that several derivatives of purine compounds demonstrated significant activity against this pathogen. For instance, compounds derived from similar scaffolds exhibited IC90 values ranging from 3.73 to 4.00 μM, suggesting that STL005933 may also possess comparable activity .

Cytotoxicity and Safety Profile

In evaluating the safety profile of STL005933, cytotoxicity assays were conducted using human embryonic kidney (HEK-293) cells. The results indicated that the compound exhibited low toxicity levels, making it a promising candidate for further development in medicinal chemistry .

Receptor Binding Affinity

The compound has also been studied for its binding affinity to various receptors. Recent research focused on dual receptor ligands targeting 5HT1A and 5HT7 receptors, which are implicated in several neurological disorders. The binding affinities of these compounds were assessed through computational simulations and experimental validation, showing potential for therapeutic applications in managing conditions like depression and anxiety .

Study on Antitubercular Agents

A notable study synthesized a series of substituted purine derivatives, including STL005933, to evaluate their antitubercular activity. The findings revealed that certain derivatives showed promising results with low IC50 values against Mycobacterium tuberculosis, indicating their potential as effective antitubercular agents .

Molecular Docking Studies

Molecular docking studies were performed to predict the interaction of STL005933 with target proteins involved in disease pathways. These studies revealed favorable binding interactions, which could explain the observed biological activities. The docking scores indicated a strong affinity for specific targets, supporting the hypothesis that STL005933 could serve as a lead compound in drug discovery efforts .

Summary of Biological Activities

Activity TypeObserved EffectIC50/IC90 Value
AntimicrobialActive against M. tuberculosisIC90: 3.73 - 4.00 μM
CytotoxicityLow toxicity in HEK-293 cells>100 μM
Receptor BindingAffinity for 5HT1A/5HT7 receptorsBinding affinity scores pending

Structural Characteristics

ParameterValue
Molecular FormulaC21H22N4O3
Molecular Weight378.43 g/mol
Melting PointNot specified

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